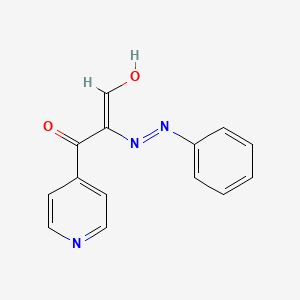![molecular formula C21H25NO3 B2690777 [(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE CAS No. 379709-71-4](/img/structure/B2690777.png)
[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of [(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE typically involves the reaction of 2,4,6-trimethylphenyl isocyanate with methyl 2-phenylbutanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace the carbamoyl group, forming different derivatives.
Aplicaciones Científicas De Investigación
[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mecanismo De Acción
The mechanism of action of [(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparación Con Compuestos Similares
[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Some similar compounds include:
Mebrofenin: Used in diagnostic medicine, particularly in hepatobiliary imaging.
2,4,6-Trimethylphenylcarbamoyl derivatives: These compounds share structural similarities but differ in their functional groups and applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-5-18(17-9-7-6-8-10-17)21(24)25-13-19(23)22-20-15(3)11-14(2)12-16(20)4/h6-12,18H,5,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLNOFSEJURKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B2690695.png)
![ethyl 3-carbamoyl-2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690696.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2690698.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690699.png)

![4-[Tert-butyl-pyridin-4-yl-[2-(trifluoromethyl)phenyl]imino-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2690705.png)


![4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B2690710.png)

![1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2690714.png)

